(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride

Catalog No.
S14407421
CAS No.
M.F
C37H48N6O5S2
M. Wt
720.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylm...

Product Name

(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride

IUPAC Name

[(2S,5R)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] 3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate

Molecular Formula

C37H48N6O5S2

Molecular Weight

720.9 g/mol

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(45)43(5)20-29-22-49-34(40-29)25(3)4)35(44)48-32(18-28(38)16-26-12-8-6-9-13-26)31(17-27-14-10-7-11-15-27)41-37(46)47-21-30-19-39-23-50-30/h6-15,19,22-25,28,31-33H,16-18,20-21,38H2,1-5H3,(H,41,46)(H,42,45)/t28-,31+,32?,33?/m1/s1

InChI Key

WDHQCUZKKFEVBI-ICAXIYPZSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC(CC(CC2=CC=CC=C2)N)C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC(C[C@@H](CC2=CC=CC=C2)N)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4

The compound (2S,3S,5S)-5-Amino-1,6-diphenyl-2-[[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride is a complex organic molecule characterized by multiple functional groups and stereocenters. This compound features a thiazole ring, which is known for its biological activity, and a diphenyl moiety that may enhance its pharmacological properties. The presence of amino and ureido groups suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

Involving this compound can be categorized into several types:

  • Substitution Reactions: The amino group may participate in nucleophilic substitution reactions, allowing for modifications to the molecule.
  • Hydrolysis Reactions: The ester bonds present in the structure can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding acid and alcohol.
  • Enzymatic Reactions: Given its potential as a pharmaceutical compound, it may interact with various enzymes, undergoing transformations that could either activate or deactivate its biological activity.

These reactions are critical for understanding how the compound behaves in biological systems and its potential therapeutic applications.

The biological activity of this compound is likely influenced by its structural features. Compounds containing thiazole rings are often associated with antimicrobial, anti-inflammatory, and anticancer properties. The specific interactions of this compound with biological targets would need to be assessed through bioassays to determine its efficacy and safety profile.

Biological activity is generally measured through dose-response curves, where the relationship between concentration and effect is established. This is crucial for determining therapeutic windows and potential side effects .

Synthesis of this compound may involve several steps:

  • Formation of Thiazole Ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Amine Coupling: The introduction of amino groups can be accomplished via amination reactions using suitable amines.
  • Ureido Formation: Ureido groups can be synthesized through reactions involving isocyanates or carbamates with amines.
  • Final Assembly: The final product may require coupling reactions to assemble all components into the desired structure.

Each step must be optimized for yield and purity to ensure the final compound's quality.

This compound's unique structure suggests several potential applications:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development targeting various diseases.
  • Research Tools: It could be utilized in studies investigating enzyme interactions or as a probe for biological pathways involving thiazole derivatives.
  • Agricultural Chemicals: If shown to possess antimicrobial properties, it might find use in agricultural applications as a pesticide or fungicide.

Interaction studies are essential for elucidating how this compound interacts with biological systems:

  • Enzyme Inhibition: Investigating whether the compound inhibits specific enzymes can reveal its mechanism of action.
  • Receptor Binding Studies: Assessing binding affinity to various receptors can provide insights into its pharmacological profile.
  • Toxicity Assessment: Evaluating cytotoxicity against various cell lines helps determine safety for potential therapeutic use.

Such studies are crucial for advancing this compound from laboratory synthesis to clinical application.

Similar Compounds

Several compounds share structural features with (2S,3S,5S)-5-Amino-1,6-diphenyl-2-[[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride, highlighting its uniqueness:

Compound NameKey FeaturesBiological Activity
Thiazole Derivative AContains thiazole ringAntimicrobial
Diphenyl Urea BUrea linkage with diphenylAnticancer
Isopropyl Thiazole CSimilar thiazole structureAntifungal

While these compounds may exhibit similar functionalities due to shared structural motifs, the specific combination of functional groups and stereochemistry in the target compound likely imparts unique properties that differentiate it from others.

XLogP3

6.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

720.31276100 g/mol

Monoisotopic Mass

720.31276100 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-10-2024

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